7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyridines, and thiophenes. Key steps may involve:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.
Substitution reactions: Introduction of the ethoxy and methoxy groups on the phenyl ring, and the pyridinyl and thienyl groups on the triazolopyrimidine core.
Amidation: Formation of the carboxamide group through reactions with amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions can occur at the pyridinyl and thienyl rings.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl, pyridinyl, and thienyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could lead to partially hydrogenated rings.
Scientific Research Applications
Chemistry
Biology
In biological research, triazolopyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
Medicinal chemistry explores these compounds for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, coatings, and chemical sensors.
Mechanism of Action
The mechanism of action of 7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-(4-ethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Uniqueness
The unique combination of ethoxy and methoxy groups on the phenyl ring, along with the specific substitution pattern on the triazolopyrimidine core, distinguishes this compound from its analogs. These structural features may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H24N6O3S |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C25H24N6O3S/c1-4-34-18-10-9-16(13-19(18)33-3)22-21(24(32)28-17-7-5-11-26-14-17)15(2)27-25-29-23(30-31(22)25)20-8-6-12-35-20/h5-14,22H,4H2,1-3H3,(H,28,32)(H,27,29,30) |
InChI Key |
YWGQKAOHJULBOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC(=NN23)C4=CC=CS4)C)C(=O)NC5=CN=CC=C5)OC |
Origin of Product |
United States |
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